DO3A tert-Butyl ester

Description

Propriétés

IUPAC Name |

tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N4O6/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9/h27H,10-20H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHVTLJFPDOJOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459679 |

Source

|

| Record name | DO3A-t-Bu-ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122555-91-3 |

Source

|

| Record name | DO3A-t-Bu-ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, tris(1,1-dimethylethyl) ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMX8GL4N3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to DO3A tert-Butyl Ester

Introduction

DO3A tert-butyl ester, also known as Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate, is a key macrocyclic chelating agent precursor. Its structure is based on a cyclen (1,4,7,10-tetraazacyclododecane) ring, with three of the four nitrogen atoms functionalized with tert-butyl acetate (B1210297) groups. The remaining secondary amine serves as a reactive site for further conjugation. The tert-butyl ester groups act as protecting groups for the carboxylic acids, which, after deprotection, are responsible for coordinating with metal ions. This feature makes DO3A tert-butyl ester a critical building block in the synthesis of custom chelators for various applications in medicine and biotechnology.

Primarily, DO3A-derived ligands are used to chelate lanthanide ions (like Gadolinium, Gd³⁺) for Magnetic Resonance Imaging (MRI) contrast agents and radionuclides (such as ⁶⁸Ga, ¹⁷⁷Lu, ¹¹¹In, ⁹⁰Y) for applications in nuclear medicine, including Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and radiotherapy.[1][2] The ability to attach a targeting moiety to the fourth nitrogen atom allows for the development of targeted imaging agents and radiopharmaceuticals that can selectively accumulate in specific tissues or cell types, such as tumors.[3]

This document provides a comprehensive overview of the chemical structure, properties, and common experimental protocols related to DO3A tert-butyl ester.

Chemical Structure and Identification

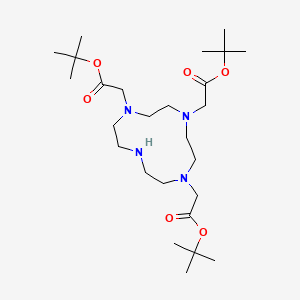

The molecular structure of DO3A tert-butyl ester consists of a twelve-membered tetraaza macrocycle with three pendant arms terminating in tert-butyl ester groups.

Caption: Chemical Structure of DO3A tert-Butyl Ester.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 122555-91-3[4][5][6][7][8][9][10] |

| Molecular Formula | C₂₆H₅₀N₄O₆[4][5][6][7][8][9][10] |

| Molecular Weight | 514.70 g/mol [4][5][7][8][9][11] |

| IUPAC Name | tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate |

| Synonyms | DO3A tert-butyl, DO3A-t-Bu-ester, Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate[7][9][12][13] |

| InChI Key | NMHVTLJFPDOJOD-UHFFFAOYSA-N[6][7] |

| SMILES | CC(C)(C)OC(=O)CN1CCN(CC(=O)OC(C)(C)C)CCNCCN(CC(=O)OC(C)(C)C)CC1[7][9] |

Physicochemical and Computed Properties

DO3A tert-butyl ester is typically supplied as a solid, ranging in appearance from white to off-white or pale brown.[5][8][13] It is stable under recommended storage conditions.

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | Solid, Powder[5][7][8] |

| Appearance | White to yellow; Off-white to pale brown solid[8][13] |

| Purity | ≥98%[5][7][8][9] |

| Melting Point | 181-183°C[5] |

| Solubility | DMSO: ≥ 2.08 mg/mL (4.04 mM)[4]; also soluble in corn oil and formulations with SBE-β-CD.[4][14] A high solubility of 125 mg/mL (242.86 mM) in DMSO with sonication has also been reported.[11] |

| Storage (Solid) | Long-term at 2-8°C[5]; Dry, dark, and at -20°C for 1 year[7]; Powder at -20°C for 3 years, or at 4°C for 2 years.[8] |

| Storage (Solution) | In solvent at -80°C for 2 years, or at -20°C for 1 year.[8][14] |

Table 3: Computed Properties

| Property | Value |

| Topological Polar Surface Area (TPSA) | 100.65 Ų[9] |

| LogP | 1.5207[9] |

| Hydrogen Bond Donors | 1[6][9] |

| Hydrogen Bond Acceptors | 10[6][9] |

| Rotatable Bonds | 6-12[6][9] |

Experimental Protocols

Synthesis of DO3A tert-Butyl Ester

The most common method for synthesizing DO3A tert-butyl ester is the tris-alkylation of 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) with tert-butyl bromoacetate (B1195939).[15][16] The reaction is typically performed in an organic solvent in the presence of a weak base to neutralize the hydrobromic acid formed.

Caption: General workflow for the synthesis of DO3A tert-butyl ester.

Detailed Protocol:

This protocol is a synthesized representation based on literature procedures and should be adapted and optimized for specific laboratory conditions.[15][16]

-

Reagent Preparation: In a reaction vessel, suspend 1,4,7,10-tetraazacyclododecane (1 eq.) and sodium acetate (3.3 eq.) in dimethylacetamide (DMAC).

-

Reaction Initiation: Cool the suspension to approximately 10-15°C under an inert atmosphere.

-

Alkylation: Slowly add a solution of tert-butyl bromoacetate (3.3 eq.) in DMAC to the cooled suspension over 2-3 hours, maintaining the temperature between 10-15°C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature (e.g., 25°C) and stir for 24-48 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Product Isolation: Pour the reaction mixture into a large volume of water. Add solid potassium bicarbonate portionwise until the product precipitates as a white solid.

-

Purification:

-

Collect the precipitate by filtration.

-

Dissolve the crude solid in an organic solvent such as chloroform (B151607) or dichloromethane (B109758).

-

Wash the organic layer with water to remove inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to yield DO3A tert-butyl ester. The product can be obtained as a free base, which may solidify upon storage, or as a hydrobromide salt, which is noted to be more stable for long-term storage.[15][16]

-

Deprotection and Chelation Workflow

DO3A tert-butyl ester serves as a protected precursor. To become an active chelator, the tert-butyl ester groups must be removed to reveal the carboxylic acids. This is typically achieved under acidic conditions. The resulting DO3A ligand can then be complexed with a metal ion of interest.

Caption: Workflow for deprotection and metal complexation.

Detailed Protocol for Deprotection and Gadolinium (Gd³⁺) Chelation:

This protocol is a general representation and may require optimization for specific DO3A-conjugated molecules.[17]

-

Deprotection: Dissolve the DO3A tert-butyl ester derivative in a suitable solvent like dichloromethane (DCM). Add trifluoroacetic acid (TFA) and stir the mixture at room temperature for several hours until deprotection is complete.

-

Solvent Removal: Remove the solvent and excess acid under reduced pressure.

-

Chelation:

-

Dissolve the resulting crude DO3A-ligand in water or a suitable buffer.

-

Adjust the pH of the solution to 5.5-6.5 using a base such as ammonium (B1175870) hydroxide (B78521) or sodium acetate.

-

Add an aqueous solution of a gadolinium salt (e.g., GdCl₃·6H₂O, 1.1 eq.).

-

Heat the reaction mixture (e.g., at 80-100°C) for several hours, monitoring the complexation.

-

-

Purification: The final Gd-DO3A complex can be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

The primary utility of DO3A tert-butyl ester lies in its role as a versatile intermediate for creating bifunctional chelators.[2] The available secondary amine on the cyclen ring allows for the covalent attachment of a wide range of molecules without compromising the chelating properties of the macrocycle after deprotection.

Key Application Areas:

-

MRI Contrast Agents: After deprotection and complexation with Gd³⁺, the resulting chelate can be conjugated to targeting vectors (peptides, antibodies, small molecules) to create targeted MRI contrast agents that enhance the signal in specific tissues.[3][17]

-

Radiopharmaceuticals: The deprotected DO3A ligand can chelate various radioisotopes for diagnostic imaging (e.g., ⁶⁸Ga for PET) or for targeted radionuclide therapy (e.g., ¹⁷⁷Lu, ⁹⁰Y).[1] The bifunctional nature allows these radiometal complexes to be directed to cancer cells or other pathological sites.

-

Fluorescence Imaging: While less common, DO3A-derived ligands can also chelate luminescent lanthanide ions like Europium (Eu³⁺) or Terbium (Tb³⁺) for use in time-resolved fluorescence applications.[6]

The modular synthesis approach, enabled by intermediates like DO3A tert-butyl ester, is a cornerstone of modern diagnostic and therapeutic agent development.[3] It allows for the systematic modification of targeting moieties, linkers, and chelators to optimize the pharmacokinetic and pharmacodynamic properties of the final conjugate.

References

- 1. Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of functionalised HP-DO3A chelating agents for conjugation to biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. "Synthesis of Modular DO3A-Based High-Relaxivity Contrast Agents for MR" by Dana Qiang Murphy Soika [repository.rit.edu]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 122555-91-3 Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate AKSci Z5623 [aksci.com]

- 6. DO3A tert-Butyl ester | Esters | Ambeed.com [ambeed.com]

- 7. xcessbio.com [xcessbio.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. chemscene.com [chemscene.com]

- 10. precisepeg.com [precisepeg.com]

- 11. DO3A tert-Butyl ester | TargetMol [targetmol.com]

- 12. Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate | C26H50N4O6 | CID 11237632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. make-chem.com [make-chem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. WO2021116165A1 - Manufacturing of protected do3a - Google Patents [patents.google.com]

- 16. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of DO3A tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of DO3A tert-butyl ester (DO3A-tBu-ester), a key intermediate in the synthesis of macrocyclic chelators for various applications, including magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals. Understanding its physicochemical properties is crucial for its effective handling, storage, and application in research and development.

Solubility of DO3A tert-Butyl Ester

The solubility of DO3A tert-butyl ester has been determined in a variety of organic solvents and aqueous formulations relevant to both in vitro and in vivo studies. The quantitative data is summarized in the tables below.

Solubility in Organic Solvents

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Observations |

| Dimethyl Sulfoxide (DMSO) | 62.5 | 121.43 | Requires sonication and warming to 60°C. Hygroscopic DMSO can impact solubility; use of newly opened DMSO is recommended.[1] |

Solubility in Aqueous Formulations for In Vivo Studies

For in vivo applications, DO3A tert-butyl ester is typically formulated using a combination of solvents to achieve sufficient concentration and biocompatibility.

| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Observations |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 4.04 | Results in a clear solution.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 | ≥ 4.04 | Results in a clear solution.[1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 | ≥ 4.04 | Results in a clear solution.[1] |

Stability of DO3A tert-Butyl Ester

The stability of DO3A tert-butyl ester is a critical factor for its storage and handling. This section covers its stability in solid form, in solution, and under different pH conditions.

Storage Stability

Proper storage is essential to maintain the integrity of DO3A tert-butyl ester. The recommended storage conditions are summarized below.

| Form | Storage Temperature (°C) | Duration |

| Powder | -20 | 3 years |

| Powder | 4 | 2 years |

| In Solvent | -80 | 2 years |

| In Solvent | -20 | 1 year |

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[1]

pH-Dependent Stability and Hydrolysis

The tert-butyl ester groups of DO3A-tBu-ester are protecting groups that are designed to be removed under specific conditions to yield the final carboxylic acid chelator. This removal is typically achieved through acid-catalyzed hydrolysis.

-

Acidic Conditions: The tert-butyl ester groups are labile in strong acidic conditions. Procedures for the deprotection of DO3A-tBu-ester often utilize strong acids such as trifluoroacetic acid (TFA) to hydrolyze the esters to the corresponding carboxylic acids.[2][3] This indicates that the compound is unstable in highly acidic environments.

-

Neutral Conditions: At neutral pH, the rate of hydrolysis is expected to be significantly slower than under acidic or basic conditions. However, over extended periods, especially in aqueous solutions, some degree of hydrolysis may occur.

-

Basic Conditions: Ester hydrolysis can also be catalyzed by bases. While less common for the deprotection of tert-butyl esters due to competing reactions, prolonged exposure to basic conditions can lead to the saponification of the ester groups.

The diagram below illustrates the general mechanism of acid and base-catalyzed hydrolysis of one of the tert-butyl ester groups in DO3A tert-butyl ester.

Caption: Hydrolysis of DO3A tert-butyl ester.

Experimental Protocols

This section provides detailed methodologies for the preparation of DO3A tert-butyl ester solutions as described in the literature.

Preparation of Stock Solutions in DMSO

Objective: To prepare a concentrated stock solution of DO3A tert-butyl ester in DMSO.

Materials:

-

DO3A tert-butyl ester powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

-

Vortex mixer

-

Water bath or heater capable of reaching 60°C

-

Sonicator

Procedure:

-

Weigh the desired amount of DO3A tert-butyl ester powder.

-

Add the appropriate volume of DMSO to achieve a concentration of 62.5 mg/mL.

-

Vortex the mixture thoroughly.

-

If the compound does not fully dissolve, warm the solution to 60°C.[1]

-

Use sonication to aid dissolution.[1]

-

Once a clear solution is obtained, it can be used for further dilutions or stored appropriately.

Preparation of Aqueous Formulations for In Vivo Studies

The following protocols describe the preparation of 1 mL of working solution for each formulation.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [1]

-

Prepare a 20.8 mg/mL stock solution of DO3A tert-butyl ester in DMSO.

-

To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of saline to adjust the final volume to 1 mL and mix.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation [1]

-

Prepare a 20.8 mg/mL stock solution of DO3A tert-butyl ester in DMSO.

-

To 900 µL of a 20% SBE-β-CD solution in saline, add 100 µL of the DMSO stock solution.

-

Mix thoroughly until a clear solution is obtained.

Protocol 3: DMSO/Corn Oil Formulation [1]

-

Prepare a 20.8 mg/mL stock solution of DO3A tert-butyl ester in DMSO.

-

To 900 µL of corn oil, add 100 µL of the DMSO stock solution.

-

Mix thoroughly until a clear solution is obtained.

The workflow for determining the solubility of DO3A tert-butyl ester is depicted in the diagram below.

References

The Essential Shield: A Technical Guide to Tert-Butyl Ester Protecting Group Chemistry

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, the tert-butyl (t-Bu) ester stands out as a robust and versatile shield for carboxylic acids. This technical guide provides an in-depth exploration of the core principles of tert-butyl ester chemistry, offering detailed experimental protocols, comparative data, and logical workflows to empower chemists in their synthetic endeavors.

The tert-butyl ester is a widely employed protecting group for carboxylic acids due to its exceptional stability across a broad spectrum of reaction conditions, including exposure to nucleophiles and reducing agents.[1][2] Its popularity also stems from the mild and highly selective acidic conditions required for its removal.[3] This orthogonality is particularly valuable in the synthesis of complex molecules and is a foundational strategy in solid-phase peptide synthesis (SPPS).[4]

Core Principles: Protection and Deprotection Mechanisms

The introduction and removal of the tert-butyl ester protecting group are both acid-catalyzed processes that hinge on the formation of the relatively stable tert-butyl carbocation.

Protection typically involves the reaction of a carboxylic acid with a source of tert-butyl groups, such as tert-butanol (B103910) or isobutylene, in the presence of a strong acid catalyst.[1][5] The acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the tert-butylating agent.

Deprotection is achieved by treating the tert-butyl ester with a strong acid, such as trifluoroacetic acid (TFA).[6] Protonation of the ester oxygen is followed by the elimination of isobutylene, which is a gas, and the regeneration of the carboxylic acid.[7] This irreversible loss of a gaseous byproduct drives the reaction to completion.

Methodologies for Introduction of the Tert-Butyl Ester Group

Several methods exist for the formation of tert-butyl esters, each with its own advantages depending on the substrate and the desired scale of the reaction. A recently developed, highly efficient method utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate (B1210297) (t-BuOAc), which serves as both the solvent and the tert-butylating agent.[2][8] This method is particularly effective for the direct tert-butylation of free amino acids, which often have poor solubility in common organic solvents.[2]

| Substrate (Carboxylic Acid) | Reagents & Conditions | Yield (%) | Reference |

| Hydrocinnamic acid | 0.02 eq. Tf₂NH, t-BuOAc, 0 °C | 99 | [2] |

| Phenylacetic acid | 0.02 eq. Tf₂NH, t-BuOAc, 0 °C, 1 h | 99 | [2] |

| L-Phenylalanine | 1.1 eq. Tf₂NH, t-BuOAc, rt, 1 h | 99 | [8] |

| L-Glutamic acid | 1.1 eq. Tf₂NH, t-BuOAc, rt, 24 h | 77 (di-ester) | [8] |

| L-Cysteine | 1.1 eq. Tf₂NH, t-BuOAc, rt, 2 h | 95 (di-tert-butylated) | [8] |

| L-pyroglutamic acid | HClO₄, t-BuOAc, rt, 18 h | 70 | [9] |

Experimental Protocol: Tert-Butylation using Tf₂NH and t-BuOAc[2]

-

To a solution of the carboxylic acid (1.0 mmol) in tert-butyl acetate (10 mL, 0.1 M) at 0 °C, add a solution of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.02 mmol) in dichloromethane (B109758) (CH₂Cl₂).

-

Stir the mixture at the specified temperature (e.g., 0 °C or room temperature) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude tert-butyl ester.

-

Purify the product by flash column chromatography if necessary.

Methodologies for Cleavage of the Tert-Butyl Ester Group

The deprotection of tert-butyl esters is most commonly achieved under acidic conditions. The choice of acid and solvent can be tailored to the sensitivity of other functional groups present in the molecule.

| Substrate (Tert-Butyl Ester) | Reagents & Conditions | Time | Yield (%) | Reference |

| Aromatic tert-butyl esters | p-TsOH·H₂O (2.0 eq.), microwave (700W), solvent-free | 3-4 min | 85-95 | [10] |

| N-(PhF)alanine tert-butyl ester | ZnBr₂ (500 mol%), CH₂Cl₂, rt | 24 h | 75 | [11] |

| N-Boc-L-alanine tert-butyl ester | "Magic Blue" (30 mol%), HSiEt₃ (2 eq.), MeCN, rt | 1 h | Quantitative | [12] |

| General Ugi product | TFA/CH₂Cl₂ (1:1), rt | 5 h | - (used crude) | [13] |

| General tert-butyl ester | 50% TFA in CH₂Cl₂, rt | - | - | [6] |

Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA)[13]

-

Dissolve the tert-butyl ester (1.0 mmol) in a 1:1 mixture of dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for the required duration (typically 1-5 hours), monitoring the reaction by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of residual TFA.

-

Dissolve the residue in an appropriate organic solvent (e.g., CH₂Cl₂) and wash with water and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected carboxylic acid.

Strategic Application in Complex Synthesis

The selection of a protecting group strategy is a critical decision in the planning of a complex synthesis. The tert-butyl ester is often chosen for its robustness and the mild conditions required for its removal.

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

The Cornerstone of Targeted Radiopharmaceuticals: An In-depth Technical Guide to DO3A tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted radiopharmaceutical development, the choice of chelator is paramount to the success of a diagnostic or therapeutic agent. The chelator's ability to stably bind a radionuclide and be efficiently conjugated to a targeting vector dictates the agent's in vivo performance and ultimate clinical utility. Among the array of chelating agents, 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) derivatives have emerged as a versatile and reliable platform. This guide focuses on a key intermediate, DO3A tert-butyl ester, providing a comprehensive technical overview of its properties, conjugation chemistry, and application in the development of targeted radiopharmaceuticals.

DO3A tert-butyl ester serves as a protected precursor, enabling the regioselective functionalization of the macrocycle for subsequent conjugation to targeting biomolecules such as peptides and antibodies. The tert-butyl ester protecting groups offer stability during conjugation and are readily removed under acidic conditions to yield the final chelating moiety for radiolabeling. This guide will delve into the experimental protocols, quantitative data, and underlying biological pathways relevant to the use of DO3A tert-butyl ester in creating next-generation radiopharmaceuticals.

Chemical Properties of DO3A tert-Butyl Ester

DO3A tert-butyl ester, also known as 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(t-butyl acetate), is a macrocyclic compound that serves as a crucial building block in the synthesis of bifunctional chelating agents.[1] Its chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate | [2] |

| Synonyms | DO3A-t-Bu-ester, DO3A tert-butyl | [3][4] |

| CAS Number | 122555-91-3 | [2][4] |

| Molecular Formula | C₂₆H₅₀N₄O₆ | [1][4] |

| Molecular Weight | 514.71 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Purity | Typically >96% | [5] |

| Solubility | Soluble in DMSO (62.5 mg/mL with sonication and warming) | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Experimental Protocols

Detailed methodologies are critical for the successful development of radiopharmaceuticals. The following sections provide step-by-step protocols for the key experimental stages involving DO3A tert-butyl ester.

Conjugation of DO3A tert-Butyl Ester to a Targeting Peptide

This protocol describes the conjugation of a DO3A derivative to the lysine (B10760008) side chain of a peptide via an N-hydroxysuccinimide (NHS) ester activated carboxylic acid on the chelator.

Materials:

-

DO3A-NHS ester (or DO3A with a free carboxylic acid to be activated in situ)

-

Targeting peptide with an available lysine residue

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Buffer for conjugation (e.g., 0.1 M sodium bicarbonate, pH 8-9)[6]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification[7][8]

-

Solvents for HPLC: Acetonitrile (B52724) (ACN) and water, both with 0.1% Trifluoroacetic acid (TFA)[8]

Procedure:

-

Activation of DO3A-tert-butyl ester (if not using a pre-activated NHS ester):

-

Dissolve DO3A-tert-butyl ester with a linker containing a terminal carboxylic acid in anhydrous DMF.

-

Add an activating agent such as N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) or a mixture of N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS).

-

Stir the reaction at room temperature for 1-2 hours to form the DO3A-NHS ester.

-

-

Conjugation to the Peptide:

-

Dissolve the targeting peptide in the conjugation buffer at a concentration of 5-20 mg/mL.[6]

-

Dissolve the DO3A-NHS ester in a minimal amount of DMF or DMSO.[6]

-

Add the DO3A-NHS ester solution to the peptide solution. A molar excess of the NHS ester (e.g., 8-fold) is often used for mono-labeling.[9][10]

-

Add a small amount of DIPEA to maintain a basic pH (8-9).

-

Incubate the reaction mixture at room temperature with gentle agitation for 1-4 hours.[6]

-

-

Purification of the DO3A-Peptide Conjugate:

-

Acidify the reaction mixture with a small amount of TFA.

-

Purify the crude conjugate using a preparative or semi-preparative RP-HPLC system.[8]

-

Use a C18 column and a linear gradient of increasing acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 70% acetonitrile over 30 minutes.[11]

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm) and collect fractions corresponding to the desired product peak.

-

Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm the identity and purity of the DO3A-peptide conjugate.

-

Combine the pure fractions and lyophilize to obtain the purified conjugate as a white powder.[8]

-

Deprotection of tert-Butyl Esters

The tert-butyl protecting groups are removed to allow for chelation of the radionuclide. This is typically achieved using a strong acid like trifluoroacetic acid (TFA).

Materials:

-

Purified DO3A-peptide conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (optional)

-

Triisopropylsilane (TIS) or other scavengers (optional, to prevent side reactions)

-

Diethyl ether (cold)

Procedure:

-

Dissolve the lyophilized DO3A-peptide conjugate in a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[5] Alternatively, a solution of TFA in DCM (e.g., 1:1 v/v) can be used.[4]

-

Stir the solution at room temperature for 2-5 hours.[4][5] The progress of the reaction can be monitored by HPLC, where the deprotected peptide will have a shorter retention time.[12]

-

Remove the TFA and other volatile components under a stream of nitrogen or by rotary evaporation.

-

Precipitate the deprotected peptide by adding cold diethyl ether.

-

Centrifuge the mixture and decant the ether.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

The final deprotected DO3A-peptide conjugate is typically obtained as a TFA salt.

Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol describes a typical radiolabeling procedure for a DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

-

Deprotected DO3A-peptide conjugate

-

⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator (typically in 0.1 M HCl)

-

Sodium acetate (B1210297) buffer (1 M, pH 4.5)[13]

-

Heating block or water bath

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Place a sterile, pyrogen-free reaction vial in a lead-shielded hot cell.

-

Add a specific amount of the deprotected DO3A-peptide conjugate (e.g., 5-20 µg) to the reaction vial.

-

Add the sodium acetate buffer to the vial to adjust the pH to 3.5-4.5 for optimal labeling.[13]

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

Heat the reaction mixture at 85-95°C for 5-15 minutes.[13]

-

After the incubation period, cool the reaction vial.

-

Perform quality control to determine the radiochemical purity (RCP). This is often done using radio-TLC with a suitable mobile phase (e.g., 0.1 M citrate (B86180) buffer, pH 5) or by radio-HPLC.[14]

Radiolabeling with Lutetium-177 (¹⁷⁷Lu)

This protocol outlines a general procedure for labeling a DOTA-conjugated peptide with the therapeutic radionuclide ¹⁷⁷Lu.

Materials:

-

Deprotected DO3A-peptide conjugate

-

¹⁷⁷LuCl₃ solution

-

Sodium acetate or ammonium (B1175870) acetate buffer (0.5 M, pH 5.5-6.0)[2]

-

Heating block or water bath

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

In a shielded hot cell, add the deprotected DO3A-peptide conjugate (e.g., 20 µg) to a sterile reaction vial.[2]

-

Add the acetate buffer to the vial.

-

Add the ¹⁷⁷LuCl₃ solution to the reaction mixture.

-

Adjust the pH to 5.5-6.0 if necessary.[2]

-

Heat the reaction at 100°C for 30 minutes.[2]

-

After cooling, perform quality control using radio-TLC or radio-HPLC to determine the RCP.

Quantitative Data

The following tables summarize key quantitative data for the development of radiopharmaceuticals using DO3A-based chelators.

Table 1: Conjugation and Deprotection Yields

| Targeting Vector | Chelator Conjugation Yield | Deprotection Yield | Reference(s) |

| Peptide on solid support | 85-92% | Not specified | [4] |

| Peptide in solution | ~80% | Not specified | [14] |

| Octreotide derivative | 31.8% (overall yield) | Included in overall yield | [15] |

Table 2: Radiolabeling Efficiency and Specific Activity

| Radiopharmaceutical | Radionuclide | Radiochemical Purity (RCP) | Specific Activity | Reference(s) |

| ⁶⁸Ga-DO3A-Exendin-4 | ⁶⁸Ga | >95% | >100 MBq/nmol | [1] |

| ⁶⁸Ga-PSMA-HBED-CC | ⁶⁸Ga | >99% | Not specified | [16] |

| ⁶⁸Ga-DOTA-RGD | ⁶⁸Ga | >95% | 8.7 ± 1.1 GBq/µmol | [17] |

| ¹⁷⁷Lu-DOTA-Bombesin | ¹⁷⁷Lu | >99% | Not specified | [2] |

| ¹⁷⁷Lu-DOTATATE | ¹⁷⁷Lu | >99% | 26.0 MBq/µg |

Table 3: In Vitro and In Vivo Stability

| Radiopharmaceutical | Stability Medium | Time Point | % Intact | Reference(s) |

| ⁶⁸Ga-DOTA-E(cRGDfK)₂ | Human Serum Albumin | 2 hours | >95% | |

| ¹⁷⁷Lu-DOTA-Bombesin | Human Serum | 7 days | >98% | [2] |

| ¹⁷⁷Lu-DOTA-Bombesin analog | Human Plasma | 1 hour | Stable | [3] |

| ¹⁷⁷Lu-DOTATATE | Human Plasma (in vivo) | 24 hours | 23% ± 5% | |

| ¹⁷⁷Lu-DOTATATE | Human Plasma (in vivo) | 96 hours | 1.7% ± 0.9% |

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for understanding the development and application of targeted radiopharmaceuticals.

Signaling Pathways

The efficacy of targeted radiopharmaceuticals relies on their ability to bind to specific receptors that are overexpressed on cancer cells. The binding of the radiolabeled ligand to its receptor initiates a cascade of intracellular signals that can influence cell proliferation, survival, and function. The following diagrams illustrate the signaling pathways for two common targets: Prostate-Specific Membrane Antigen (PSMA) and Somatostatin Receptors (SSTRs).

Caption: PSMA signaling pathway in prostate cancer.[2]

Caption: Somatostatin receptor signaling pathway.[3][4]

Experimental Workflow

The development of a targeted radiopharmaceutical follows a logical progression from chemical synthesis to preclinical evaluation. The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for radiopharmaceutical development.

Conclusion

DO3A tert-butyl ester is an indispensable tool in the design and synthesis of targeted radiopharmaceuticals. Its chemical properties allow for robust and efficient conjugation to a wide array of targeting molecules, while the tert-butyl protecting groups provide a straightforward deprotection strategy prior to radiolabeling. The detailed protocols and quantitative data presented in this guide offer a practical resource for researchers in the field, facilitating the development of novel radiopharmaceuticals with the potential for significant clinical impact. As our understanding of cancer biology and receptor signaling deepens, the versatile chemistry of DO3A tert-butyl ester will undoubtedly continue to play a central role in the creation of the next generation of precision radiodiagnostics and radiotherapeutics.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Preclinical evaluation of radiopharmaceuticals: Expectations and challenges (Part I) - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]

- 3. researchgate.net [researchgate.net]

- 4. Peptidyl Molecular Imaging Contrast Agents Using a New Solid Phase Peptide Synthesis Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. glenresearch.com [glenresearch.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. interchim.fr [interchim.fr]

- 10. lumiprobe.com [lumiprobe.com]

- 11. mdpi.com [mdpi.com]

- 12. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 13. Specific peptide conjugation to a therapeutic antibody leads to enhanced therapeutic potency and thermal stability by reduced Fc dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. researchgate.net [researchgate.net]

- 16. Radiopharmaceutical innovation: Giving cancer drugs second chances and creating new therapeutic possibilities | pharmaphorum [pharmaphorum.com]

- 17. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Application of Fmoc-D-Asn(Trt)-OH (CAS No. 122555-91-3) in Peptide Chemistry

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of Fmoc-D-Asn(Trt)-OH, a critical building block in solid-phase peptide synthesis (SPPS). It details the rationale for its use, its advantages over alternatives, and protocols for its application, with a focus on preventing common side reactions and ensuring high peptide purity.

Introduction: The Challenge of Incorporating Asparagine

Nα-Fmoc-Nγ-trityl-D-asparagine, identified by CAS number 122555-91-3, is a protected amino acid derivative indispensable for the synthesis of peptides containing D-asparagine. The incorporation of asparagine (Asn) residues into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) presents a significant chemical challenge.[1] The primary issue arises from the amide group in the asparagine side chain, which is susceptible to undesirable side reactions during the synthesis cycle.

The two principal protecting groups in this reagent, Fmoc and Trt, provide an orthogonal protection strategy essential for modern peptide synthesis.[2] The base-labile Fmoc group temporarily protects the α-amino group, while the acid-labile trityl (Trt) group offers robust, semi-permanent protection for the side-chain amide.[3][4] This dual protection is key to achieving high-purity peptides.

The Critical Role of the Trityl (Trt) Side-Chain Protection

The use of a protecting group on the asparagine side chain is crucial for preventing two major side reactions that compromise the yield and purity of the final peptide.

-

Dehydration to Nitrile: During the carboxyl activation step required for peptide bond formation (e.g., using carbodiimide (B86325) reagents like DCC), the unprotected side-chain amide of asparagine can be dehydrated to form a β-cyano-alanine residue.[1][4][5] This impurity is difficult to separate from the desired peptide. The bulky trityl group sterically shields the amide, effectively preventing this reaction.[6][7][8]

-

Aspartimide Formation: Under both acidic and basic conditions encountered during SPPS (such as piperidine (B6355638) treatment for Fmoc removal), a peptide sequence containing aspartic acid or asparagine can cyclize to form a five-membered aspartimide ring.[6][9] This intermediate can subsequently reopen to yield a mixture of the desired α-linked peptide and an undesired β-linked isoaspartate peptide, or react with piperidine to form piperidide adducts.[9] The Trt group minimizes the risk of aspartimide formation originating from an asparagine residue.

The workflow below illustrates the central role of Fmoc-D-Asn(Trt)-OH in the iterative cycle of solid-phase peptide synthesis.

Quantitative & Qualitative Advantages

The use of Fmoc-D-Asn(Trt)-OH provides several documented benefits over its unprotected counterpart, Fmoc-D-Asn-OH, leading to a more efficient and reliable synthesis process.

| Parameter | Fmoc-D-Asn(Trt)-OH (Side-Chain Protected) | Fmoc-D-Asn-OH (Unprotected) |

| Purity of Final Peptide | Significantly higher due to prevention of side reactions.[6][7] | Lower purity due to nitrile formation and potential for aspartimide-related byproducts.[1][5] |

| Process Reliability | More consistent and predictable coupling outcomes.[6] | Prone to sequence-dependent complications and difficult purifications. |

| Solubility | Readily soluble in standard SPPS solvents (DMF, NMP).[4][7][8] | Exhibits very low solubility, which can hinder reaction kinetics and efficiency.[4][7] |

| Side Reaction Risk | Dehydration and aspartimide formation are effectively suppressed.[1][6] | High risk of side-chain dehydration to nitrile, especially with carbodiimide activators.[4] |

Experimental Protocols

The following protocols provide a generalized methodology for the use of Fmoc-D-Asn(Trt)-OH in an automated or manual SPPS workflow. Reagent equivalents are based on the initial resin loading.

| Reagent / Material | Role / Purpose | Typical Concentration / Grade |

| Resin | Solid support (e.g., Rink Amide, Wang). | 0.1 - 1.0 mmol/g loading |

| Solvents | Resin swelling, washing, reaction medium. | DMF, DCM (Peptide Synthesis Grade) |

| Fmoc-D-Asn(Trt)-OH | Amino acid building block. | 3-5 molar equivalents |

| Coupling Reagent | Carboxyl group activation. | HATU, HBTU (3-5 molar equivalents) |

| Base | Activation and maintaining basic pH. | DIPEA, 2,4,6-Collidine (6-10 molar equivalents) |

| Deprotection Reagent | Removal of Fmoc group. | 20% (v/v) Piperidine in DMF |

| Cleavage Cocktail | Cleavage from resin & side-chain deprotection. | Reagent K: TFA/H₂O/Phenol/TIS (see below) |

| Scavenger | Traps reactive cations (e.g., trityl). | Triisopropylsilane (TIS) |

This protocol assumes a starting peptide-resin with a free N-terminal amine.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes prior to synthesis.

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve Fmoc-D-Asn(Trt)-OH (3-5 eq) and a coupling reagent like HATU (0.95 eq relative to amino acid) in DMF.

-

Add a base such as DIPEA (2 eq relative to amino acid) to the solution.

-

Allow the mixture to pre-activate for 3-8 minutes at room temperature.[10]

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated amino acid solution to the peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Optional: Monitor coupling completion with a qualitative ninhydrin (B49086) test. If the test is positive (indicating free amines), the coupling step can be repeated.[11]

-

-

Washing: Drain the coupling solution and wash the resin extensively with DMF (3-5 times) to remove all excess reagents and byproducts.

-

Fmoc Group Deprotection:

-

Add a 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.[12]

-

Drain and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

-

Final Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene byproducts. The resin is now ready for the next coupling cycle.

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including Trt) are removed.

-

Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it under a vacuum for at least 1 hour.

-

Cleavage:

-

Prepare a cleavage cocktail. For peptides containing Trt-protected residues, a scavenger is mandatory. A standard mixture is Reagent K : 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% TIS. A simpler and highly effective alternative is TFA / TIS / Water (95:2.5:2.5) .[11][13]

-

Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

-

Agitate gently at room temperature. The solution will often turn a distinct yellow or orange color due to the formation of the stable trityl cation.[11][13]

-

The reaction time is typically 2-4 hours.[11] Note: If an Asn(Trt) residue is at the N-terminus, cleavage may be slower, and the deprotection time should be extended towards the upper end of this range or slightly longer.[7][13]

-

-

Peptide Isolation:

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.

-

Pellet the precipitated peptide via centrifugation, decant the ether, and wash the pellet again with cold ether to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

-

The diagram below outlines the decision-making process for the final cleavage and workup.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. Fmoc-D-Asn(Trt)-OH [myskinrecipes.com]

- 4. peptide.com [peptide.com]

- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. tools.thermofisher.com [tools.thermofisher.com]

Methodological & Application

Application Notes and Protocols for the Conjugation of DOTA-tris(t-Bu)ester to Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of chelating agents to peptides is a critical step in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy.[1][2][3] 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a widely utilized chelator due to its ability to form highly stable complexes with a variety of trivalent radiometals.[4] This document provides detailed protocols for the conjugation of a commonly used derivative, DOTA-tris(t-Bu)ester, to peptides. This derivative possesses three tert-butyl protected carboxylic acids and one free carboxylic acid, enabling its covalent attachment to free amino groups on a peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue, while preventing crosslinking.[5]

The protocols outlined below cover both solution-phase and solid-phase peptide synthesis (SPPS) conjugation methods. These methodologies are essential for researchers in academia and industry working on the development of novel peptide-based imaging agents and therapeutics.[1][6]

Data Presentation

Table 1: Summary of Quantitative Data for DOTA-Peptide Conjugation

| Parameter | Solution-Phase Conjugation | Solid-Phase Conjugation | Reference |

| Typical Yield | 58% - 85% (isolated yield after purification) | 17% - 40% (overall yield after cleavage and purification) | [7][8][9] |

| Purity (Post-HPLC) | >95% | >95% | [8] |

| DOTA-tris(t-Bu)ester Equivalents | 1.5 - 3 equivalents | 3 equivalents | [7] |

| Coupling Time | 5 - 16 hours | 3 - 5 hours | [7][8] |

| Radiolabeling Efficiency (with 68Ga) | >90% | 90% - 95% | [7][8] |

Experimental Protocols

Protocol 1: Solution-Phase Conjugation of DOTA-tris(t-Bu)ester to a Peptide

This protocol describes the conjugation of DOTA-tris(t-Bu)ester to a purified peptide in solution. This method is suitable for peptides that are stable and soluble in organic solvents.

Materials:

-

Peptide with a free primary amine (N-terminus or lysine side chain)

-

DOTA-tris(t-Bu)ester

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

Quenching solution: Water

-

Deprotection solution: Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

-

Analytical instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Methodology:

-

Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.

-

Activation of DOTA-tris(t-Bu)ester: In a separate vial, dissolve DOTA-tris(t-Bu)ester (1.5-3 equivalents relative to the peptide) in anhydrous DMF. Add HATU (1.5-3 equivalents) and DIPEA (3-6 equivalents). Allow the mixture to pre-activate for 15 minutes at room temperature.[7]

-

Conjugation Reaction: Add the activated DOTA-tris(t-Bu)ester solution to the peptide solution. Stir the reaction mixture at room temperature for 5-16 hours.[7][8] The progress of the reaction can be monitored by LC-MS.

-

Quenching the Reaction: After the reaction is complete, add water to quench any remaining activated ester.

-

Solvent Removal: Remove the DMF under reduced pressure.

-

Deprotection: Treat the crude product with a deprotection cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature to remove the tert-butyl protecting groups from the DOTA moiety and any acid-labile protecting groups on the peptide.

-

Purification: Purify the DOTA-peptide conjugate by preparative RP-HPLC using a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).[10][11]

-

Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.[7][11] Lyophilize the pure fractions to obtain the final DOTA-peptide conjugate as a white powder.

Protocol 2: Solid-Phase Conjugation of DOTA-tris(t-Bu)ester to a Peptide

This protocol describes the conjugation of DOTA-tris(t-Bu)ester to a peptide while it is still attached to the solid-phase resin. This method is advantageous as it simplifies purification by allowing excess reagents to be washed away.[3]

Materials:

-

Peptide-resin with a free N-terminal amine

-

DOTA-tris(t-Bu)ester

-

Coupling agents: HATU

-

Base: DIPEA

-

Solvent: Anhydrous DMF

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Cleavage and deprotection cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Purification: RP-HPLC system with a C18 column

-

Analytical instruments: Mass spectrometer

Methodology:

-

Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30-60 minutes.

-

Activation of DOTA-tris(t-Bu)ester: In a separate vial, dissolve DOTA-tris(t-Bu)ester (3 equivalents relative to the resin substitution) in anhydrous DMF. Add HATU (3 equivalents) and DIPEA (6 equivalents). Allow the mixture to pre-activate for 15 minutes at room temperature.[7]

-

Conjugation Reaction: Drain the DMF from the swollen resin and add the activated DOTA-tris(t-Bu)ester solution. Agitate the mixture at room temperature for 3-5 hours.[7]

-

Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).[7]

-

Washing: After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Drying: Dry the resin under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature to cleave the peptide from the resin and remove the tert-butyl protecting groups and other side-chain protecting groups.[7]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether. Purify the crude DOTA-peptide conjugate by preparative RP-HPLC.[12]

-

Characterization: Confirm the identity and purity of the final DOTA-peptide conjugate using analytical RP-HPLC and mass spectrometry. Lyophilize the pure fractions.

Visualizations

Experimental Workflow

Caption: Workflow for solution-phase and solid-phase DOTA-peptide conjugation.

Logical Relationship in Peptide-Drug Conjugate (PDC) Development

Caption: Key steps in developing DOTA-peptide based radiopharmaceuticals.

References

- 1. The synthesis and chelation chemistry of DOTA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biosyn.com [biosyn.com]

- 7. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]

- 9. download.uni-mainz.de [download.uni-mainz.de]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of a peptide targeted small molecular Gd-DOTA monoamide conjugate for MR molecular imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Deprotection of tert-Butyl Esters in DO3A using Trifluoroacetic Acid (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The macrocyclic chelator DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) is a crucial building block in the synthesis of various imaging and therapeutic agents, particularly as a precursor to DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives used in MRI contrast agents and radiopharmaceuticals. The synthesis of functionalized DO3A derivatives often involves the use of protecting groups for the carboxylic acid functionalities to prevent unwanted side reactions. The tert-butyl ester is a commonly employed protecting group due to its stability in various reaction conditions and its facile removal under acidic conditions.

Trifluoroacetic acid (TFA) is the reagent of choice for the deprotection of tert-butyl esters in DO3A-tri-tert-butyl ester (DO3A-tBu₃) due to its high efficiency, the volatility of the resulting byproducts, and the mild reaction conditions required.[1] This application note provides a detailed protocol for the acidic cleavage of tert-butyl esters from DO3A-tBu₃ using TFA, along with a summary of reported reaction conditions and yields.

Reaction Mechanism

The deprotection of tert-butyl esters with TFA proceeds via an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation is subsequently deprotonated by the trifluoroacetate (B77799) anion to form isobutylene, a volatile gas, or it can be trapped by scavengers.[2][3] The use of excess TFA ensures the reaction proceeds to completion.

Quantitative Data Summary

The deprotection of DO3A-tri-tert-butyl ester using TFA is generally a high-yielding reaction. The following table summarizes quantitative data compiled from various literature sources. It is important to note that yields are highly dependent on the specific substrate, reaction scale, and purification method.

| Starting Material | TFA Concentration (v/v) | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference/Notes |

| DO3A-tri-tert-butyl ester derivative | 50% | Dichloromethane (B109758) (DCM) | 5 | Room Temperature | 96 | [4] |

| Ugi Product with tert-butyl ester | 50% | Dichloromethane (DCM) | 5 | Room Temperature | 93 | [4] |

| N-Alkylated DO3A-tri-tert-butyl ester | Not specified | Dichloromethane (DCM) | Not specified | Not specified | 77 | [5] |

| General tert-Butyl Esters | 50% | Dichloromethane (DCM) | Not specified | Room Temperature | High | A common general condition.[6] |

| Ugi Product with tert-butyl ester | 50% | Dichloromethane (DCM) | 5 | Room Temperature | Quantitative | [4] |

Experimental Protocols

Protocol 1: Standard Deprotection of DO3A-tri-tert-butyl ester

This protocol is a general and widely used method for the deprotection of DO3A-tri-tert-butyl ester.

Materials:

-

DO3A-tri-tert-butyl ester

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Centrifuge (optional)

Procedure:

-

Dissolve the DO3A-tri-tert-butyl ester in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is in the range of 0.1 to 0.5 M.

-

To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature. The final TFA concentration will be approximately 50% (v/v).

-

Stir the reaction mixture at room temperature for 3 to 5 hours.[1]

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the complete consumption of the starting material.

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To facilitate the removal of residual TFA, the residue can be co-evaporated with DCM or toluene (B28343) (2-3 times).

-

The resulting residue is the crude DO3A as a TFA salt. For many subsequent applications, this crude product can be used without further purification.

-

For purification, dissolve the residue in a minimal amount of a suitable solvent (e.g., water or methanol) and precipitate the product by adding a less polar solvent, such as diethyl ether.

-

Collect the precipitated solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum to yield the purified DO3A-TFA salt.

Protocol 2: Deprotection and Work-up for Isolation of the Free Carboxylic Acid

This protocol includes an aqueous work-up to isolate the deprotected DO3A as a free carboxylic acid, which may be necessary for certain subsequent reactions.

Materials:

-

DO3A-tri-tert-butyl ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Follow steps 1-5 from Protocol 1.

-

After evaporation of the solvent and excess TFA, dissolve the residue in dichloromethane.

-

Transfer the solution to a separatory funnel and wash it twice with deionized water and once with a saturated sodium chloride solution.[4]

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected DO3A as a white or pale yellow solid.[4]

Mandatory Visualizations

Reaction Mechanism of TFA-mediated Deprotection of a tert-Butyl Ester

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. rsc.org [rsc.org]

- 5. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols for the Purification of DO3A-Conjugated Biomolecules Using HPLC

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The conjugation of biomolecules (such as peptides, antibodies, and proteins) with macrocyclic chelators like 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane (DO3A) is a critical step in the development of targeted radiopharmaceuticals for imaging and therapy. DO3A securely complexes radiometals, and when conjugated to a biomolecule, directs this radioactivity to specific biological targets. Following the conjugation reaction, the resulting mixture contains the desired DO3A-biomolecule conjugate, unconjugated biomolecule, excess DO3A-linker, and other reaction by-products. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and analysis of these conjugates, ensuring high purity and homogeneity, which are critical for subsequent applications.[1][2]

This document provides detailed protocols and guidelines for purifying DO3A-conjugated biomolecules using various HPLC modes, including Reversed-Phase (RP-HPLC), Size-Exclusion (SEC), and Ion-Exchange (IEX) chromatography.

Selecting the Appropriate HPLC Purification Strategy

The choice of HPLC mode is dictated by the physicochemical properties of the biomolecule and the nature of the impurities to be removed. The conjugation of DO3A alters the biomolecule's hydrophobicity, size, and net charge, which can be exploited for separation.

-

Reversed-Phase HPLC (RP-HPLC): This is the most common and powerful technique for purifying peptides and smaller proteins.[3][4] Separation is based on hydrophobicity. The addition of the DO3A-linker typically increases the hydrophobicity of the biomolecule, allowing for its separation from the more polar, unconjugated starting material.[5]

-

Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius (size).[6] It is highly effective for removing high-molecular-weight aggregates that may form during the conjugation or purification process. It can also be used to separate the high-molecular-weight conjugate from small molecule impurities like excess DO3A-linker.[6]

-

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net surface charge.[7][8][9] DO3A contains three carboxylic acid groups, and its conjugation to a biomolecule will typically introduce additional negative charges at neutral or basic pH, altering the isoelectric point (pI). This change in charge can be used to separate the conjugate from the unconjugated biomolecule.[10]

Below is a logical workflow for selecting the appropriate purification strategy.

Experimental Protocols

The following protocols are generalized and should be optimized for each specific DO3A-conjugated biomolecule.[11]

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This protocol is ideal for purifying DO3A-conjugated peptides and small proteins.

Methodology:

-

Column Selection: Choose a C18 or C8 silica-based column. For peptides and small proteins, wide-pore columns (300 Å) are recommended to ensure proper interaction.[5]

-

Sample Preparation:

-

Dissolve the crude lyophilized conjugation mixture in Mobile Phase A or a minimal amount of a compatible solvent (e.g., DMSO).

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.

-

-

Mobile Phase Preparation:

-

Chromatographic Conditions:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

-

Inject the prepared sample.

-

Elute the conjugate using a linear gradient of Mobile Phase B.

-

Monitor the elution profile using UV detection at 214 nm (for peptide bonds) and 280 nm (for aromatic residues like Trp, Tyr).[12]

-

-

Fraction Collection & Analysis:

-

Collect fractions corresponding to the target conjugate peak.

-

Analyze the purity of collected fractions using analytical RP-HPLC and Mass Spectrometry (MS).

-

Pool the pure fractions and lyophilize to obtain the final product.[11]

-

Typical RP-HPLC Parameters:

| Parameter | Peptides (<10 kDa) | Proteins/Antibodies (>10 kDa) |

|---|---|---|

| Column Type | C18, 300 Å, 3-5 µm | C4 or C8, 300 Å, 3-5 µm |

| Column Dimensions | 4.6 x 150 mm or 4.6 x 250 mm | 4.6 x 150 mm or 2.1 x 100 mm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA or 0.1% FA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA or 0.1% FA in Acetonitrile |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Gradient | 5-65% B over 30-40 min | 20-80% B over 30 min |

| Temperature | 25 - 40 °C | 40 - 60 °C |

| Detection | UV at 214 nm & 280 nm | UV at 280 nm |

Protocol 2: Size-Exclusion Chromatography (SEC)

This protocol is best suited for removing aggregates or for rapid buffer exchange and desalting.

Methodology:

-

Column Selection: Choose a silica-based SEC column with a pore size appropriate for the molecular weight range of the conjugate and its potential aggregates.

-

Sample Preparation:

-

Ensure the sample is fully dissolved in the SEC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter.

-

-

Mobile Phase Preparation:

-

Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8-7.4). The salt is crucial to prevent secondary ionic interactions with the column matrix.

-

-

Chromatographic Conditions:

-

Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Inject a sample volume that is typically 1-2% of the total column volume to avoid overloading.

-

Run the separation in isocratic mode. Larger molecules (aggregates) will elute first, followed by the monomeric conjugate, and finally smaller impurities.[6]

-

-

Fraction Collection & Analysis:

-

Collect fractions corresponding to the monomeric peak.

-

Confirm the identity and purity via analytical SEC, RP-HPLC, and/or SDS-PAGE.

-

Typical SEC Parameters:

| Parameter | Value |

|---|---|

| Column Type | Silica-based, diol-coated |

| Column Dimensions | 7.8 x 300 mm |

| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 |

| Flow Rate | 0.5 - 1.0 mL/min |

| Mode | Isocratic |

| Temperature | 25 °C (Ambient) |

| Detection | UV at 280 nm |

| Expected Purity | >95% (monomer) |

| Typical Recovery | >90% |

Protocol 3: Ion-Exchange Chromatography (IEX)

This protocol is effective when the DO3A conjugation significantly alters the net charge of the biomolecule.

Methodology:

-

Column Selection:

-

Anion-Exchange (AEX): Use if the conjugate is more negatively charged than the unconjugated biomolecule (common for DO3A) and binds to a positively charged stationary phase.[10]

-

Cation-Exchange (CEX): Use if the conjugate is more positively charged and binds to a negatively charged stationary phase.[7]

-

-

Sample Preparation:

-

Buffer exchange the sample into the low-salt Mobile Phase A.

-

Adjust the pH of the sample to be at least 1 pH unit above (for AEX) or below (for CEX) the pI of the molecule you want to bind.

-

Filter the sample through a 0.22 µm syringe filter.

-

-

Mobile Phase Preparation:

-

Mobile Phase A (Binding): Low salt buffer (e.g., 20 mM Tris, pH 8.0 for AEX).

-

Mobile Phase B (Elution): High salt buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0 for AEX).

-

-

Chromatographic Conditions:

-

Equilibrate the column with Mobile Phase A.

-

Load the sample onto the column. Unbound species will flow through.

-

Wash the column with Mobile Phase A to remove any remaining unbound impurities.

-

Elute the bound conjugate using a linear gradient of increasing salt concentration (Mobile Phase B).[9]

-

-

Fraction Collection & Analysis:

-

Collect fractions across the elution peak.

-

Analyze purity by analytical IEX, RP-HPLC, or SDS-PAGE.

-

Pool pure fractions and perform buffer exchange/desalting, often using SEC or dialysis.

-

Typical IEX Parameters:

| Parameter | Anion-Exchange (AEX) | Cation-Exchange (CEX) |

|---|---|---|

| Column Type | Strong (Q) or Weak (DEAE) | Strong (S) or Weak (CM) |

| Mobile Phase A | 20 mM Tris, pH 8.0 | 20 mM MES, pH 6.0 |

| Mobile Phase B | 20 mM Tris, 1 M NaCl, pH 8.0 | 20 mM MES, 1 M NaCl, pH 6.0 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Gradient | 0-50% B over 30 min | 0-50% B over 30 min |

| Temperature | 25 °C (Ambient) | 25 °C (Ambient) |

| Detection | UV at 280 nm | UV at 280 nm |

General Workflow for Purification and Analysis

The overall process from conjugation to final product involves several key steps, as illustrated in the diagram below.

References

- 1. HPLC Separation of DOTA and DO3A MS- compatible mobile phase | SIELC Technologies [sielc.com]

- 2. HPLC Separation of DOTA and DO3A on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. bachem.com [bachem.com]

- 4. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hplc.eu [hplc.eu]

- 6. agilent.com [agilent.com]

- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. peptide.com [peptide.com]

- 12. Redirecting [linkinghub.elsevier.com]

Application Notes and Protocols for Utilizing DO3A tert-butyl Ester in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integration of metal chelators into peptides is a cornerstone of modern radiopharmaceutical development and molecular imaging. The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is of particular interest due to its ability to form highly stable complexes with a variety of radiometals, including Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), which are pivotal for Positron Emission Tomography (PET) imaging and targeted radionuclide therapy, respectively.[1][2][3][4][5] The tri-tert-butyl protected form of DOTA, specifically 1,4,7-tris(tert-butylacetate)-1,4,7,10-tetraazacyclododecane ester (often referred to as DOTA-tris(t-Bu ester)), is a key reagent that is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][6] This compatibility allows for the precise, site-specific incorporation of the DOTA moiety into a peptide sequence.

These application notes provide detailed protocols and workflows for the use of DO3A tert-butyl ester derivatives in SPPS, covering direct coupling to the N-terminus, on-resin synthesis of the DOTA moiety, and subsequent radiolabeling of the DOTA-conjugated peptides.

Key Applications

-

Development of PET imaging agents: DOTA-conjugated peptides can be labeled with ⁶⁸Ga for the sensitive and specific imaging of tumors and other pathological conditions.[1][4]

-

Targeted radionuclide therapy: Radiolabeling with therapeutic isotopes like ¹⁷⁷Lu enables the targeted delivery of radiation to cancer cells, minimizing damage to healthy tissues.[2][5]

-

MRI contrast agents: DOTA can chelate paramagnetic ions like Gadolinium (Gd³⁺), and peptide conjugates can serve as targeted MRI contrast agents.[7][8]

-

Bacterial infection imaging: Radiolabeled DOTA-peptides are being explored for their potential in diagnosing bacterial infections.[2][9]

Experimental Protocols

Protocol 1: N-Terminal Peptide Conjugation with Commercial DOTA-tris(t-Bu ester)

This protocol outlines the standard procedure for coupling commercially available DOTA-tris(t-Bu ester) to the N-terminus of a resin-bound peptide.

1. Resin Preparation and Peptide Synthesis:

-

Begin with a suitable resin, such as Rink Amide resin, and swell it in N,N-dimethylformamide (DMF) for at least 30 minutes.[1]

-